2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Overview
Description
“2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine” is a chemical compound with the CAS Number: 1376387-23-3 . It has a molecular weight of 152.2 . The IUPAC name for this compound is 2-methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-ylamine . It is stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine” include a molecular weight of 152.2 . It is a powder that is stored at room temperature .Scientific Research Applications
Molecular and Crystal Structure
The compound 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, which shares a similar triazole core structure with 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine, exhibits an interesting molecular and crystal structure. It crystallizes in monoclinic symmetry and forms chains via intermolecular NH···N hydrogen bonds. This insight into the molecular structure might be relevant for understanding the properties of closely related compounds like 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine (Dolzhenko et al., 2011).
Chemical Synthesis and Derivatives
Facile Synthesis of Derivatives
Research indicates efficient methods for synthesizing derivatives of triazolo[1,5-a]pyridine, including acylation reactions of heteroaromatic amines leading to new classes of derivatives like 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine. These methods involve cyanoacetylation reactions followed by cyclization, indicating the synthetic versatility of the triazolo[1,5-a]pyridine core (Ibrahim et al., 2011).
Biological Applications
Herbicidal Activity
Compounds with a structure involving substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide show potent herbicidal activity against a broad spectrum of vegetation at low application rates. This suggests the potential agricultural and botanical applications of triazolo[1,5-a]pyridine derivatives (Moran, 2003).
Pharmaceutical Chemistry
Iterative Synthesis for Drug Discovery
The iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives demonstrates the chemical's relevance in creating libraries for drug discovery. This process allows for rapid optimization of biological activity, indicating the compound's significance in pharmaceutical research (Brodbeck et al., 2003).
Safety And Hazards
The safety information for “2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-5-9-7-6(8)3-2-4-11(7)10-5/h6H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREJTVKJTDGUQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCCC(C2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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